molecular formula C7H4N2O2S B029876 6-Nitrobenzothiazole CAS No. 2942-06-5

6-Nitrobenzothiazole

Cat. No.: B029876
CAS No.: 2942-06-5
M. Wt: 180.19 g/mol
InChI Key: QLUFBCVWKTWKBF-UHFFFAOYSA-N
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Description

6-Nitrobenzothiazole is an organic compound with the molecular formula C7H4N2O2S It is a derivative of benzothiazole, characterized by the presence of a nitro group at the sixth position of the benzothiazole ring

Mechanism of Action

Target of Action

The primary target of 6-Nitrobenzothiazole is Acetylcholinesterase (AChE) . AChE is an important enzyme that plays a crucial role in neurodegenerative disorders. It is responsible for the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid, thereby terminating cholinergic neurotransmission .

Mode of Action

This compound-derived hydrazones have been evaluated as inhibitors of AChE . These compounds interact with AChE and inhibit its activity, with IC50 values in the nanomolar to micromolar range . The inhibition of AChE by these compounds is of a mixed type and reversible . The interaction between the compound and AChE is stabilized by cumulative effects of hydrogen bonding and π – π interactions .

Biochemical Pathways

It is known that the compound’s action on ache can influence cholinergic neurotransmission . By inhibiting AChE, this compound can potentially increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling .

Pharmacokinetics

In silico molecular and admet properties of the synthesized compounds have been predicted to explore their drug likeness for potential oral use as antineurodegenerative agents .

Result of Action

The inhibition of AChE by this compound can lead to an increase in the concentration of acetylcholine, which may have therapeutic benefits in conditions characterized by reduced acetylcholine levels, such as Alzheimer’s disease . Furthermore, some derivatives of this compound have shown antioxidant activity higher than ascorbic acid in in vitro DPPH radical scavenging assays .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is worth noting that the synthesis of this compound derivatives has been carried out in the context of green synthesis, which aims to reduce the environmental impact of chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Nitrobenzothiazole can be synthesized through the nitration of benzothiazole. The nitration process typically involves the reaction of benzothiazole with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro derivative.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is followed by purification steps, such as recrystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Nitrobenzothiazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Hydrolysis: Under alkaline conditions, this compound can undergo hydrolysis to form corresponding amines and thiols.

Common Reagents and Conditions:

    Reducing Agents: Tin(II) chloride, iron powder, and hydrogen gas in the presence of a catalyst.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

    Hydrolysis Conditions: Alkaline solutions, such as sodium hydroxide or potassium hydroxide.

Major Products Formed:

    Reduction: 6-Aminobenzothiazole.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

    Hydrolysis: Amines and thiols derived from the benzothiazole ring.

Scientific Research Applications

6-Nitrobenzothiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for various substituted benzothiazoles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Amino-6-nitrobenzothiazole
  • 6-Aminobenzothiazole
  • 2-Mercaptobenzothiazole

Comparison: 6-Nitrobenzothiazole is unique due to the presence of the nitro group at the sixth position, which imparts distinct chemical reactivity and biological activity. Compared to its amino and mercapto derivatives, this compound exhibits different reactivity patterns and potential applications. For example, while 6-aminobenzothiazole is more commonly used in medicinal chemistry, this compound is often explored for its antimicrobial properties.

Properties

IUPAC Name

6-nitro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-9(11)5-1-2-6-7(3-5)12-4-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUFBCVWKTWKBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183636
Record name 6-Nitrobenzothiazole
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Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2942-06-5
Record name 6-Nitrobenzothiazole
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Record name 6-Nitrobenzothiazole
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Record name 2942-06-5
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Record name 6-Nitrobenzothiazole
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Record name 6-nitrobenzothiazole
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Record name 6-NITROBENZOTHIAZOLE
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Synthesis routes and methods I

Procedure details

See FIG. 3A. Nitration of 2-methylbenzothiazole was performed following the method of Mizuno, J. Pharm. Soc. Japan, 72, 745 (1952). A mixture of fuming nitric acid (1.6 mL) and concentrated sulfuric acid (1.2 mL) was added to an ice-cooled solution of 2-methylbenzothiazole (2 g) in sulfuric acid (8 mL). The solution was allowed to warm to room temperature for one hour, then poured onto 100 mL of ice. The solid was filtered, washed with water, and recrystallized from ethanol (80 mL) to provide 2.5 g of yellowish needles.
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Synthesis routes and methods II

Procedure details

To a 30 mL solution of 1:1 mixture of HNO3—H2SO4 was added benzothiazole (7.0 mL, 53 mmol) slowly over 1 h period at −25° C. and resulting solution was stirred for 12 h. Reaction temperature was allowed to warm up to 25° C. The reaction mixture was poured into ice water to produce a yellow precipitation which was subjected to column chromatography (CHCl3, neat) to yield 7.3 g (41 mmol, 79%) of the desired product.
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79%

Synthesis routes and methods III

Procedure details

To a 30 mL solution of 1:1 mixture of HNO3 --H2SO4 was added benzothiazole (7.0 mL, 53 mmol) slowly over 1 h period at -25° C. and resulting solution was stirred for 12 h. Reaction temperature was allowed to warm up to 25° C. The reaction mixture was poured into ice water to produce a yellow precipitation which was subjected to column chromatography (CHCl3, neat) to yield 7.3 g (41 mmol, 79%) of the desired product.
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reactant
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7 mL
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30 mL
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Yield
79%

Synthesis routes and methods IV

Procedure details

See FIG. 3A. Nitration of 2-methylbenzothizole was performed following the method of Mizuno, J. Pharm. Soc. Japan, 72, 745 (1952). A mixture of fuming nitric acid (1.6 mL) and concentrated sulfuric acid (1.2 mL) was added to an ice-cooled solution of 2-methylbenzothiazole (2 g) in sulfuric acid (8 mL). The solution was allowed to warm to room temperature for one hour, then poured onto 100 mL of ice. The solid was filtered, washed with water, and recrystallized from ethanol (80 mL) to provide 2.5 g of yellowish needles.
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One
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Name
ice
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2 g
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8 mL
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solvent
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Name
ice
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100 mL
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